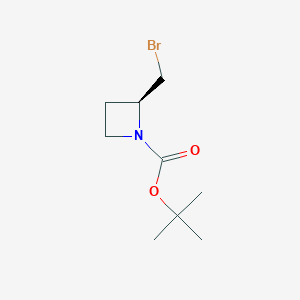

(S)-1-Boc-2-(bromomethyl)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Modern Organic Synthesis

The significance of azetidine scaffolds in modern organic synthesis is multifaceted. ub.bw The inherent ring strain of approximately 25.4 kcal/mol makes them susceptible to ring-opening reactions, providing a pathway to various functionalized acyclic amines. rsc.org This reactivity, which can be finely tuned by substituents on the ring and the nitrogen atom, allows chemists to employ azetidines as versatile building blocks. ub.bw Their incorporation into molecules can impart unique conformational constraints, which is a desirable feature in the design of pharmacologically active compounds. ub.bw The stability of the azetidine ring is greater than that of the three-membered aziridines, making them easier to handle and isolate while still being reactive enough for synthetic transformations. rsc.orgresearchwithrutgers.com

Furthermore, the non-planar, puckered nature of the azetidine ring provides a three-dimensional framework that is increasingly sought after in drug discovery to access new chemical space. This has led to the development of numerous synthetic methodologies aimed at producing enantiomerically pure and diversely substituted azetidines. nih.gov

Overview of Four-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Four-membered nitrogen heterocycles, a category that includes azetidines and their unsaturated counterparts, azetines, as well as β-lactams (azetidin-2-ones), are of paramount importance in organic chemistry. nih.govnumberanalytics.com Historically, the most prominent members of this class have been the β-lactam antibiotics, such as penicillins and cephalosporins, which have had a profound impact on medicine. britannica.com

In contemporary organic chemistry, the focus has expanded to the broader class of saturated and unsaturated four-membered nitrogen heterocycles. nih.gov These compounds are not only components of biologically active molecules but also serve as versatile synthetic intermediates. nih.gov Their reactivity, largely governed by ring strain, allows for a variety of transformations including ring-opening, ring-expansion, and cycloaddition reactions. ub.bwnumberanalytics.com The ability to functionalize the different positions of the ring enables the synthesis of a wide range of nitrogen-containing compounds with potential applications in materials science and catalysis. nih.govnih.gov

Recent Advances and Future Directions in Azetidine Chemistry Research

Recent years have witnessed significant progress in the synthesis and functionalization of azetidines. rsc.orgrsc.org Innovative methods such as C-H activation, photoredox catalysis, and strain-release-driven reactions have emerged as powerful tools for constructing and modifying the azetidine core. rsc.org For instance, palladium-catalyzed intramolecular C(sp3)-H amination has been successfully employed for the synthesis of functionalized azetidines. rsc.org Similarly, visible-light-induced [2+2] photocycloadditions have provided new routes to these four-membered rings. rsc.org

The direct metal-based functionalization of the azetidine ring has also been a subject of intense research, focusing on achieving high regio- and stereoselectivity. nih.gov The interplay of substituents on both the nitrogen and carbon atoms, along with coordination effects, has been shown to profoundly influence the reactivity of metallated azetidine species. nih.gov

Future directions in azetidine chemistry are likely to focus on the development of even more efficient and selective synthetic methods to access structurally diverse and densely functionalized azetidines. A key challenge remains the enantioselective synthesis of substituted azetidines. nih.gov The exploration of azetidines as chiral templates and their application in asymmetric catalysis are also promising areas of research. ub.bw As our understanding of the unique properties of these strained heterocycles deepens, their application in fields beyond medicine, such as polymer chemistry, is expected to grow. rsc.org

(S)-1-Boc-2-(bromomethyl)azetidine: A Key Chiral Building Block

The specific compound, this compound, is a valuable chiral building block in organic synthesis. The "S" designation indicates a specific stereochemical configuration at the C2 position of the azetidine ring. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the nitrogen atom, which can be readily removed under acidic conditions. The bromomethyl group is a reactive handle that allows for a variety of nucleophilic substitution reactions.

Below is a table summarizing some of the key properties of this compound.

| Property | Value |

| IUPAC Name | (S)-tert-Butyl 2-(bromomethyl)azetidine-1-carboxylate |

| CAS Number | 1363378-23-7 bldpharm.com |

| Molecular Formula | C₉H₁₆BrNO₂ achemblock.com |

| Molecular Weight | 250.14 g/mol achemblock.com |

| Appearance | Not specified, likely an oil or solid |

| Purity | Typically >95% fishersci.no |

The strategic placement of the reactive bromomethyl group on a chiral, protected azetidine core makes this compound a highly useful intermediate for the synthesis of more complex chiral molecules, particularly those with potential biological activity. Its utility lies in the ability to introduce a variety of substituents at the 2-position of the azetidine ring through nucleophilic displacement of the bromide, while maintaining stereochemical integrity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-2-(bromomethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUBHKXBYBMWRH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701141054 | |

| Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363378-23-7 | |

| Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701141054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthetic Methodologies for Azetidine Ring Systems

Foundational Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring requires specific synthetic strategies that can overcome the inherent ring strain. Key methodologies include intramolecular cyclization reactions and cycloaddition reactions, which provide versatile and stereocontrolled access to functionalized azetidines.

Intramolecular Cyclization Reactions

Intramolecular cyclization is a cornerstone in the synthesis of azetidines. These methods typically involve the formation of a carbon-nitrogen bond from a linear precursor containing both a nucleophilic nitrogen atom and an electrophilic carbon center, suitably positioned to favor a 4-exo-tet cyclization.

One of the most common and direct methods for constructing the azetidine ring is through intramolecular S(_N)2 reactions. nih.gov This strategy involves a nitrogen nucleophile attacking a carbon atom that bears a good leaving group, such as a halide or a sulfonate ester (e.g., mesylate, tosylate). nih.gov The precursor is typically a γ-amino alcohol or a derivative thereof. The stereochemistry of the starting material, often derived from the chiral pool, can be effectively transferred to the final azetidine product.

The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. For example, enantiopure azetidines can be prepared from β-amino alcohols through a sequence involving N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure. This approach allows for a predictable substitution pattern and diastereoselectivity.

| Precursor Type | Leaving Group | Key Features | Reference Example |

|---|---|---|---|

| γ-Amino alcohol derivative | Halogen (e.g., Br, I) | Direct, reliable, utilizes readily available starting materials. | Cyclization of γ-haloamines. nih.gov |

| γ-Amino alcohol derivative | Mesylate, Tosylate | Excellent leaving groups, often leading to high yields. | Formation from mesylated amino alcohols. nih.gov |

Base-induced ring closure is a widely used method that often overlaps with intramolecular nucleophilic substitution, where the base serves to deprotonate the nitrogen nucleophile, enhancing its reactivity for the subsequent cyclization. A protocol for synthesizing 1-alkyl-2-(trifluoromethyl)azetidines utilizes a base-induced ring closure of a chlorinated intermediate as the final ring-forming step. rsc.org Similarly, the synthesis of alkyl 3-bromoazetidine-3-carboxylates has been achieved through a sequence involving amination, bromination, and a final base-induced cyclization.

Strong, non-nucleophilic bases are often employed to facilitate the deprotonation without competing side reactions. An efficient and stereospecific method for preparing 2-arylazetidines uses strong alkali amide-type bases to promote the cyclization of oxirane precursors, where the reaction proceeds kinetically to favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered ring. nih.gov

| Starting Material | Base | Product Type | Key Finding |

|---|---|---|---|

| γ-Haloamine | Various (e.g., K₂CO₃, NaH) | Substituted Azetidines | Common and versatile method. |

| γ-Amino-δ-chloro precursor | Not specified | 1-alkyl-2-(trifluoromethyl)azetidines | Effective for fluorine-containing azetidines. rsc.org |

| Oxirane derivative | Strong alkali amide bases | 2-Arylazetidines | Kinetically controlled, highly stereoselective cyclization. nih.gov |

A powerful and stereoselective alternative for azetidine ring construction is the intramolecular aminolysis of epoxides. nih.gov Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has been identified as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govnih.govsigmaaldrich.comnih.gov This reaction proceeds via a C3-selective epoxide ring-opening, which is an anti-Baldwin 4-exo-tet cyclization. nih.gov

The methodology demonstrates broad functional group tolerance, proving effective even with acid-sensitive groups like Boc, PMB, and TBS, as well as coordinative functionalities such as nitriles and sulfides. nih.govuni-muenchen.de The reaction conditions were optimized, with 1,2-dichloroethane (DCE) at reflux providing high yields and selectivity for the azetidine product over the competing pyrrolidine formation. nih.gov

| Catalyst | Substrate | Key Characteristics | Yield |

|---|---|---|---|

| La(OTf)₃ | cis-3,4-Epoxy amines | High regioselectivity (C3-aminolysis), tolerance of diverse functional groups. nih.govnih.gov | High (e.g., 81%). nih.gov |

| La(OTf)₃ | Aryl-substituted epoxy amine | Aminolysis occurs at the homobenzylic position rather than the benzylic position. nih.govuni-muenchen.de | High. nih.govuni-muenchen.de |

Cycloaddition Reactions for Azetidine Synthesis

Cycloaddition reactions offer another powerful avenue for the construction of four-membered rings, often proceeding with high stereoselectivity in a single step.

The aza-Paterno-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient methods for synthesizing functionalized azetidines. rsc.org1pchem.com This reaction involves the photochemical excitation of an imine, which then undergoes a cycloaddition with an alkene to form the azetidine ring. rsc.org However, the application of this reaction has faced challenges, such as competing E/Z isomerization of the imine. rsc.org

Both intermolecular and intramolecular versions of this reaction have been developed. rsc.org In many successful examples, cyclic imines are used to prevent the undesired isomerization pathway. rsc.org Recent advancements have focused on overcoming the limitations of this reaction, including the development of visible-light-mediated protocols. For instance, an iridium photocatalyst can be used to activate 2-isoxazoline-3-carboxylates (as oxime precursors) via triplet energy transfer for reaction with alkenes. This visible-light-mediated approach expands the utility and accessibility of the aza-Paterno-Büchi reaction for complex azetidine synthesis.

| Reaction Variant | Reactants | Key Features | Recent Advances |

|---|---|---|---|

| Intermolecular | Imine + Alkene | Direct formation of C-C and C-N bonds; often requires cyclic imines or specific activation. rsc.org | Visible-light photocatalysis using oxime precursors. |

| Intramolecular | Molecule with both imine and alkene | Forms bicyclic or complex polycyclic azetidine scaffolds. rsc.org | Visible-light-enabled cycloaddition of unactivated alkenes. |

Ring Contraction and Expansion Methodologies

Ring rearrangement strategies, including the contraction of larger rings and the expansion of smaller ones, provide powerful and often stereospecific routes to the azetidine core.

The synthesis of azetidines from more readily available five-membered heterocycles, such as pyrrolidinones, is an effective strategy. A robust one-pot method has been developed for the synthesis of α-carbonylated N-sulfonylazetidines through the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgnih.gov

In this reaction, the process is initiated by the nucleophilic addition of an alcohol, phenol, or aniline to the N-activated amide carbonyl group of the pyrrolidinone. This leads to a cleavage of the N–C(O) bond, forming an α-bromocarbonyl derivative with a γ-positioned amide anion. rsc.org This intermediate then undergoes an intramolecular SN2 cyclization, displacing the bromide and resulting in the contracted N-sulfonylazetidine ring. rsc.org The reaction is typically promoted by a base such as potassium carbonate. organic-chemistry.orgnih.gov This methodology is versatile, allowing for the incorporation of various nucleophiles into the final azetidine structure. nih.gov

| Starting Material | Reagents | Key Intermediate | Product |

| α-bromo N-sulfonylpyrrolidinone | K2CO3, Nucleophile (ROH, RNH2) | γ-amido-α-bromocarbonyl | α-carbonylated N-sulfonylazetidine |

The one-carbon ring expansion of three-membered aziridines offers a direct route to the four-membered azetidine ring. This transformation can be achieved with high stereocontrol using carbene-based methodologies. The reaction proceeds through the formation of a highly reactive aziridinium (B1262131) ylide intermediate, which then undergoes a nih.govchemrxiv.org-Stevens rearrangement to yield the expanded azetidine ring. chemrxiv.orgnih.gov

A significant challenge in this approach is controlling the fate of the aziridinium ylide, which can also undergo a competing cheletropic extrusion of an olefin. nih.gov To overcome this, specialized catalytic systems have been developed. For instance, the reaction between rhodium-bound carbenes and methylene aziridines promotes a ring-opening/ring-closing cascade that favors the formation of methylene azetidines. nih.gov

Furthermore, biocatalytic approaches using engineered "carbene transferase" enzymes, such as laboratory-evolved variants of cytochrome P450, have demonstrated remarkable success. These enzymes can override the natural reactivity of the aziridinium ylide, suppressing the cheletropic extrusion and catalyzing a highly enantioselective nih.govchemrxiv.org-Stevens rearrangement. chemrxiv.orgnih.govacs.org This enzymatic approach provides access to chiral azetidines with exceptional levels of stereocontrol (e.g., 99:1 er), representing a powerful strategy for asymmetric synthesis. chemrxiv.orgnih.gov

| Aziridine (B145994) Substrate | Carbene Source | Catalyst | Key Process | Product |

| N-aryl aziridine | Diazo compound | Engineered Cytochrome P450 | Biocatalytic nih.govchemrxiv.org-Stevens Rearrangement | Chiral azetidine |

| Methylene aziridine | Diazo compound | Rhodium complex | Ylide formation and cascade | Methylene azetidine |

C-H Functionalization Approaches to Azetidines

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of heterocyclic compounds, including azetidines. rsc.org Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a notable method for constructing the azetidine ring. organic-chemistry.orgrsc.org

In a key development, a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination of picolinamide (PA) protected amine substrates was reported for the synthesis of functionalized azetidines. organic-chemistry.orgrsc.org The reaction mechanism involves the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate. rsc.org This intramolecular cyclization forms the azetidine ring with good functional group tolerance. The directing group, picolinamide, can later be cleaved to yield the functionalized azetidine product. organic-chemistry.org This approach allows for the construction of densely functionalized azetidines that would be challenging to access through other synthetic routes. rsc.org

Enantioselective and Diastereoselective Synthesis of Chiral Azetidines

The demand for enantiomerically pure azetidines in drug discovery has driven the development of asymmetric synthetic methods. Chiral auxiliary-mediated approaches are a reliable and widely used strategy to induce stereoselectivity.

Chiral Auxiliary-Mediated Approaches (e.g., using tert-butanesulfinamide)

The use of chiral auxiliaries, particularly enantiopure tert-butanesulfinamide (Ellman's auxiliary), has become a gold standard in the asymmetric synthesis of amines and N-heterocycles. rsc.orgrsc.org This methodology provides a general and scalable route to enantioenriched C2-substituted azetidines from achiral starting materials. nih.govacs.org

The synthetic sequence typically begins with the condensation of tert-butanesulfinamide with a 1,3-bis-electrophilic aldehyde, such as 3-chloropropanal, to form the corresponding N-tert-butanesulfinyl imine (sulfinimine). nih.govacs.org This sulfinimine then undergoes a highly diastereoselective nucleophilic addition with an organometallic reagent (e.g., a Grignard or organolithium reagent). The chiral sulfinyl group effectively directs the approach of the nucleophile to one face of the C=N bond. nih.gov The resulting intermediate undergoes a subsequent intramolecular cyclization via chloride displacement to furnish the N-sulfinyl-azetidine with high diastereoselectivity. nih.govacs.org

The tert-butanesulfinyl group acts as both a powerful chiral directing group and a protecting group that can be easily removed under mild acidic conditions to afford the final enantioenriched azetidine. rsc.orgnih.gov A key advantage of this method is that both enantiomers of the azetidine product can be accessed by simply choosing the corresponding (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary. acs.org This approach is applicable to a wide range of C2-substituents, including aryl, vinyl, allyl, and alkyl groups. nih.govacs.org

| Step | Reactants | Key Feature | Product |

| 1. Condensation | 3-chloropropanal, (R)- or (S)-tert-butanesulfinamide | Formation of chiral sulfinimine | N-tert-butanesulfinyl imine |

| 2. Addition | N-tert-butanesulfinyl imine, Organometallic Reagent (R-M) | Diastereoselective nucleophilic addition | Chiral amino alcohol intermediate |

| 3. Cyclization | Amino alcohol intermediate | Intramolecular chloride substitution | N-sulfinyl-2-substituted azetidine |

| 4. Deprotection | N-sulfinyl-2-substituted azetidine | Mild acid cleavage | Enantioenriched 2-substituted azetidine |

Asymmetric Catalysis in Azetidine Formation

Asymmetric catalysis provides a powerful and atom-economical approach to constructing enantiomerically enriched azetidine rings. Various catalytic systems have been developed to control the stereochemistry during the formation of the four-membered ring.

Gold-catalyzed reactions have been employed for the stereoselective synthesis of chiral azetidin-3-ones. This method involves an oxidative cyclization of chiral N-propargylsulfonamides, which are readily accessible with high enantiomeric excess. The reaction proceeds through an α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. A key advantage of this method is its compatibility with acid-labile protecting groups like Boc, due to the absence of acid additives nih.gov.

Copper-catalyzed boryl allylation of azetines represents another significant advancement, enabling the synthesis of chiral 2,3-disubstituted azetidines nih.gov. This method installs both a boryl and an allyl group across the C=C bond of the azetine with high regio-, enantio-, and diastereoselectivity nih.govthieme-connect.de. The resulting products can be further transformed, showcasing the versatility of this approach for creating diverse and complex azetidine scaffolds nih.govthieme-connect.de.

Organocatalysis has also emerged as a valuable tool. For instance, asymmetric thiourea and squaramide catalysts have been used to synthesize α-azetidinyl tertiary alkyl halides with high yields and enantioselectivities. These reactions often involve the addition of a nucleophile to a strained nitroalkene derived from an azetidine nih.gov. Chiral azetidine-derived ligands and organocatalysts have been successfully utilized in a variety of asymmetric reactions, including Friedel-Crafts alkylations and Michael-type reactions, demonstrating their broad utility researchgate.netbirmingham.ac.uk.

| Catalyst System | Reaction Type | Substrate | Key Features |

| Gold (I) | Oxidative Cyclization | Chiral N-propargylsulfonamides | Forms chiral azetidin-3-ones; Tolerates acid-labile groups (e.g., Boc) nih.gov. |

| Copper/Bisphosphine | Boryl Allylation | Azetines | Creates chiral 2,3-disubstituted azetidines with high stereocontrol nih.govthieme-connect.de. |

| Chiral Thiourea/Squaramide | Michael Addition | N-Boc-3-fluorooxindole & Nitroazetidines | Synthesizes α-azetidinyl tertiary alkyl halides with high ee nih.gov. |

| Ruthenium | Asymmetric Hydrogenation | Azetinylcarboxylic Acids | Reduces unsaturated azetidines to saturated, enantioenriched amino acids acs.org. |

Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

The inherent ring strain of 1-azabicyclo[1.1.0]butanes (ABBs) makes them versatile precursors for the synthesis of functionalized azetidines. This high strain energy provides a strong thermodynamic driving force for ring-opening reactions, allowing for the introduction of diverse substituents.

Strain-release functionalization can be initiated by activating the nitrogen atom of the ABB, which facilitates the cleavage of the central C-N bond. This strategy has been used to achieve 1,3-difunctionalization of the resulting azetidine ring arkat-usa.org. For example, a cation-driven activation strategy has been developed that capitalizes on the use of Csp³ precursors capable of forming reactive cations. This N-activation leads to a congested C-N bond, promoting effective C3 activation and subsequent rearrangement to form functionalized azetidines nih.gov.

Organometallic reagents are also widely used to open the ABB ring. The reaction of ABBs with organolithium compounds, followed by trapping with electrophiles, provides a modular route to substituted azetidines bris.ac.uk. Similarly, copper-catalyzed direct alkylation of ABBs with organometal reagents allows for the rapid preparation of azetidines bearing various alkyl, allyl, and benzyl groups organic-chemistry.org. This strain-release approach is highly efficient and has been applied to the enantioselective synthesis of complex molecules rsc.org. The development of these methods has significantly expanded the accessibility of structurally diverse and sp³-rich azetidine scaffolds for applications in medicinal chemistry arkat-usa.orgbris.ac.uk.

| Activation Method | Reagents | Resulting Azetidine | Key Features |

| Cation-Driven Activation | Csp³ precursors forming (aza)oxyallyl cations | 1,3-Functionalized azetidines | Versatile activation paradigm with operational simplicity nih.gov. |

| Organometallic Addition | Organolithium reagents, Boronic esters | 3,3-Disubstituted azetidines | Modular construction via an azabicyclo[1.1.0]butyl lithium intermediate organic-chemistry.org. |

| Copper-Catalyzed Alkylation | Organometal reagents, Cu(OTf)₂ | Bis-functionalized azetidines | Rapid access to azetidines with diverse alkyl and aryl groups organic-chemistry.org. |

| Electrophile-Induced Spirocyclization | ABB-ketone precursors | Spiro azetidines | Harnesses strain energy for the synthesis of complex spirocycles bris.ac.uk. |

Synthesis of (S)-1-Boc-2-(bromomethyl)azetidine and Related Chiral Bromomethyl-Azetidine Scaffolds

The synthesis of chiral 2-(bromomethyl)azetidines is of significant interest as these compounds are versatile intermediates for further chemical elaboration. The bromine atom serves as a good leaving group for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

Synthetic Routes for Introducing Bromomethyl Functionality at C-2 of Azetidines

Introducing a bromomethyl group at the C-2 position of an azetidine ring can be challenging. One common strategy involves the ring expansion of a correspondingly substituted aziridine. For instance, N-substituted 2-bromomethyl-2-methylaziridines have been shown to rearrange into 3-methoxy-3-methylazetidines upon treatment with sodium borohydride in methanol arkat-usa.org. While this demonstrates the feasibility of ring expansion, direct synthesis is often preferred.

A more direct approach involves the functionalization of pre-existing azetidine scaffolds. De novo synthesis methods often rely on the cyclization of acyclic precursors. For example, intermolecular C–H amination of bromoalkanes can install the nitrogen atom, followed by an intramolecular cyclization to form the azetidine ring nsf.gov. Another route involves the amination, bromination, and subsequent base-induced cyclization of alkyl 2-(bromomethyl)acrylate precursors researchgate.net. This latter method initially favors the formation of the kinetic product, an alkyl 2-(bromomethyl)aziridine-2-carboxylate, which can then be thermally isomerized to the thermodynamically more stable 3-bromoazetidine-3-carboxylate derivative acs.orgresearchgate.net.

Methodologies for Enantiocontrol in 2-(bromomethyl)azetidine Synthesis

Achieving enantiocontrol in the synthesis of 2-substituted azetidines is critical for their use as chiral building blocks. One effective strategy is to start from a chiral precursor. Chiral 1-arylethylamines, for example, can be used as chiral auxiliaries to direct the stereochemistry of subsequent reactions nih.gov.

Asymmetric catalysis, as discussed previously, is another cornerstone for enantiocontrol. Chiral ligands can steer the reaction to favor one enantiomer over the other. For instance, the diastereoselective α-alkylation of an N-borane complex of (2S,1′S)-N-(1′-phenylethyl)azetidine-2-carboxylic acid tert-butyl ester allows for the synthesis of various α-substituted azetidine-2-carboxylic acid esters nih.gov.

Furthermore, chiral resolution can be employed to separate enantiomers from a racemic mixture. This can be achieved through techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization rsc.org.

Application of Boc-Protection in Chiral Azetidine Synthesis

The tert-butoxycarbonyl (Boc) group is a widely used nitrogen-protecting group in organic synthesis, and its application in chiral azetidine synthesis is particularly advantageous. The Boc group is stable under a wide range of reaction conditions, including those involving organometallics and many reducing and oxidizing agents, yet it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) acs.org.

In the context of azetidine synthesis, the Boc group offers several benefits:

Enhanced Stability : It increases the stability of the often-strained azetidine ring, facilitating its handling and purification.

Improved Solubility : The lipophilic nature of the Boc group generally improves the solubility of azetidine intermediates in common organic solvents.

Reaction Compatibility : Its stability allows for selective transformations at other positions of the molecule without affecting the protected nitrogen. For example, La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines proceeds in high yields even in the presence of an acid-sensitive Boc group nih.gov.

Stereochemical Influence : The bulky Boc group can influence the stereochemical outcome of reactions at adjacent centers by providing steric hindrance, thereby directing incoming reagents to the opposite face of the ring.

The synthesis of this compound leverages these properties. The Boc group protects the nitrogen during the introduction of the bromomethyl functionality and subsequent reactions, ensuring the integrity of the chiral azetidine core until its deprotection is desired for further derivatization.

Reactivity and Mechanistic Transformations of S 1 Boc 2 Bromomethyl Azetidine and Azetidine Analogs

Ring-Opening Reactions of Azetidines

Ring-opening reactions are a cornerstone of azetidine (B1206935) chemistry, providing access to highly functionalized acyclic amines. rsc.org These reactions can be initiated by nucleophiles, electrophiles, or metal catalysts, with the outcome heavily dependent on the substitution pattern of the azetidine ring and the nature of the activating groups. magtech.com.cnresearchgate.net

The nucleophilic ring-opening of azetidines is a primary and extensively studied transformation. magtech.com.cnresearchgate.net The reaction typically requires activation of the azetidine, often by converting it into a quaternary ammonium (B1175870) salt or through the use of Lewis acids, which enhances the electrophilicity of the ring carbons. magtech.com.cn The Boc protecting group on the nitrogen is often sufficient to facilitate these reactions.

The regioselectivity of nucleophilic attack on unsymmetrically substituted azetidines is a critical aspect, governed by a balance of electronic and steric factors. magtech.com.cn When the azetidine ring is activated, for instance as an azetidinium ion, the reaction becomes more sensitive to electronic effects. magtech.com.cn

Electronic Effects : Substituents at the C-2 position that can stabilize a positive charge, such as aryl or vinyl groups, direct the nucleophilic attack to that carbon (C-2). magtech.com.cn This is due to the stabilization of the transition state through conjugation. magtech.com.cn

Steric Effects : In the absence of strong electronic influences, or with sterically demanding nucleophiles, the attack generally occurs at the less substituted carbon atom adjacent to the nitrogen (the C-4 position). magtech.com.cnorganic-chemistry.org For instance, studies on azetidinium ions with a methyl group at C-4 showed high regioselectivity for nucleophilic attack at the C-2 position. organic-chemistry.org Conversely, for azetidinium ions lacking a C-4 substituent, the attack preferentially occurs at the C-4 position. organic-chemistry.orgresearchgate.net

The stereospecificity of these reactions is also a key feature. The ring-opening often proceeds with an inversion of stereochemistry at the center of attack, consistent with an SN2-type mechanism. This allows for the transfer of chirality from a chiral azetidine precursor to the resulting acyclic amine product. acs.org

Activated azetidines react with a wide array of both carbon and heteroatom nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgmagtech.com.cn

Reactions with Carbon Nucleophiles: The Lewis acid-promoted ring-opening of N-tosyl-azetidines with aromatic nucleophiles via a Friedel-Crafts mechanism has been reported. rsc.org Similarly, organotrifluoroborates have been used as carbon nucleophiles for the regioselective opening of 2-aryl-substituted N-tosyl-azetidines under mild, transition-metal-free conditions. rsc.org

Reactions with Heteroatom Nucleophiles: Azetidines readily react with various heteroatom nucleophiles.

Oxygen Nucleophiles: Alcohols can open activated azetidines to form γ-amino ethers, a reaction catalyzed by Lewis acids like copper(II) triflate. rsc.org Intramolecular ring-opening by a pendant ketone or boronic acid group has also been demonstrated in photochemically generated azetidinols. beilstein-journals.org

Nitrogen Nucleophiles: Nucleophiles such as azide (B81097) anions and benzylamine (B48309) have been used to open enantiopure azetidinium salts, providing access to functionalized amines. organic-chemistry.orgresearchgate.net

Sulfur Nucleophiles: Thiols, particularly in the presence of a chiral phosphoric acid catalyst, can be used for the enantioselective desymmetrization of meso-azetidines. rsc.org

Halogen Nucleophiles: The use of pyridine-HF (Olah's reagent) allows for the regioselective ring-opening of azetidines to produce γ-fluorinated amines under mild conditions. rsc.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated Azetidines

| Azetidine Precursor Type | Nucleophile | Catalyst/Conditions | Product Type | Ref. |

|---|---|---|---|---|

| (S)-2-phenyl-N-tosylazetidine | Alcohols | Copper(II)triflate | γ-Amino ethers | rsc.org |

| 2-Aryl-N-tosyl-azetidine | Organotrifluoroborates | LiClO₄, (n-Bu)₄NHSO₄ | γ-Substituted amines | rsc.org |

| N-Acyl-azetidine | Thiols | Chiral Phosphoric Acid | Thioesters | rsc.org |

| 2-Aryl/Alkyl-azetidine | Pyridine-HF | Mild conditions | γ-Fluorinated amines | rsc.org |

| Enantiopure azetidinium salts | Azide, Benzylamine | N/A | Functionalized amines | organic-chemistry.org |

While nucleophilic attack on the azetidine ring is common, the concept of "electrophilic azetidinylation" typically refers to methods where the azetidine ring itself is installed onto a nucleophile. rsc.orgchemrxiv.org This is achieved by creating a highly reactive electrophilic intermediate from an azetidine precursor. One such strategy involves using azetidinyl trichloroacetimidates. rsc.orgchemrxiv.org These reagents, upon activation, are thought to generate a stabilized tertiary carbocation at the C-3 position, which is then trapped by a wide range of nucleophiles. chemrxiv.org This allows for the direct attachment of a functionalized azetidine ring to various scaffolds, a valuable transformation in medicinal chemistry. rsc.orgchemrxiv.org This process is not a ring-opening reaction in the traditional sense but rather a substitution reaction that leverages the electronic properties of the azetidine ring and its substituents.

Transition metal catalysis offers powerful and often highly selective methods for azetidine ring-opening. mdpi.com Palladium-catalyzed reactions are particularly noteworthy. For instance, palladium catalysts have been used in cascade reactions involving C-H alkylation and intramolecular amidation with aziridines, a related strained heterocycle, suggesting potential applicability to azetidines. mdpi.com A synergistic bimetallic system using palladium and a Lewis acid has been developed to synthesize larger heterocyclic structures from aziridines, involving a C-N bond cleavage step. mdpi.com

While many examples focus on the smaller aziridine (B145994) ring, the principles are often translatable to azetidines. mdpi.com For example, palladium-catalyzed intramolecular amination of C(sp³)–H bonds can form azetidines, and similar catalytic systems can be envisioned to promote their subsequent ring-opening or functionalization. rsc.org

Nucleophilic Ring-Opening of Azetidines

Ring-Expansion Reactions of Azetidines

The strain within the azetidine ring can be harnessed to drive ring-expansion reactions, providing access to larger, often more medicinally relevant, five- and six-membered heterocycles like pyrrolidines and piperidines. rsc.orgacs.orgnih.gov

One strategy involves the reaction of an azetidine with a diazo compound in the presence of a copper catalyst. This generates a carbene that reacts with the azetidine nitrogen to form an ammonium ylide intermediate. A subsequent intramolecular magtech.com.cnacs.org-Stevens rearrangement results in a one-carbon ring expansion, converting the azetidine into a pyrrolidine. nih.gov

Another approach is the acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates. acs.org Protonation of the azetidine nitrogen facilitates C-N bond cleavage, opening the ring to form a stabilized carbocation intermediate. This intermediate is then trapped intramolecularly by the oxygen of the carbamate (B1207046) group, leading to the formation of a six-membered 1,3-oxazinan-2-one. This reaction is efficient for Boc-protected azetidines bearing electron-donating aryl groups that can stabilize the carbocation. acs.org

Table 2: Summary of Azetidine Ring-Expansion Strategies

| Starting Azetidine | Reagent/Catalyst | Intermediate | Expanded Ring Product | Ref. |

|---|---|---|---|---|

| N-Alkyl/Aryl Azetidine | Diazo compound, Copper catalyst | Ammonium ylide | Pyrrolidine | nih.gov |

| 2,2-Disubstituted N-Boc-azetidine | Brønsted acid | Carbocation | 1,3-Oxazinan-2-one | acs.org |

Transformations Leading to Pyrrolidines and Piperidines

The ring strain inherent in azetidines can be harnessed to drive ring expansion reactions, providing access to larger, more stable nitrogen-containing heterocycles like pyrrolidines and piperidines. nih.govclockss.org These transformations are often facilitated by the formation of bicyclic azetidinium intermediates.

One common strategy involves the intramolecular cyclization of a nucleophilic group onto the azetidine ring. For instance, treatment of 2-(2-bromoethyl)azetidines with a nucleophile can induce a ring expansion to form piperidines. clockss.org Similarly, ring expansion of azetidines to pyrrolidines can occur via the formation of bicyclic azetidinium intermediates. researchgate.net The strain of the four-membered ring in these intermediates facilitates their transformation into larger, five-membered rings. researchgate.net

The table below summarizes examples of azetidine ring expansions to pyrrolidines and piperidines.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Ref |

| cis-2-(2-Bromo-1,1-dimethylethyl)azetidines | Tetrabutylammonium fluoride (B91410) (TBAF) | 4-Fluoropiperidines | Good | clockss.org |

| cis-2-(2-Bromo-1,1-dimethylethyl)azetidines | Sodium acetate | cis-4-Acetoxy-5,5-dimethylpiperidines | Good | clockss.org |

| 3-Methylene-azetidines | α-Diazo pyrazoamides, Chiral cobalt(II) complex | Quaternary prolineamide derivatives | up to 99 | researchgate.net |

Mechanistic Investigations of Azetidine Ring Enlargement (e.g., Bicyclic Azetidinium Intermediates)

The mechanism of azetidine ring enlargement frequently proceeds through the formation of a bicyclic azetidinium intermediate. clockss.orgresearchgate.net This intermediate is generated by an intramolecular nucleophilic attack of a side-chain nucleophile on the azetidine ring. The inherent strain of the fused ring system then drives the ring-opening, leading to the expanded heterocycle.

For example, the reaction of 2-(2-bromoethyl)azetidines to form piperidines is proposed to proceed via a bicyclic azetidinium ion. clockss.org This intermediate is then opened by a nucleophile to yield the six-membered piperidine (B6355638) ring. clockss.org Computational studies have supported the favorability of this bicyclic intermediate pathway in solvents like DMSO.

An acid-mediated ring expansion of 2,2-disubstituted azetidine carbamates to 1,3-oxazinan-2-ones has also been reported. The proposed mechanism involves protonation of the azetidine nitrogen, followed by C–N bond cleavage to form a carbocation intermediate. This intermediate is then trapped by the oxygen of the carbamate group, leading to the ring-expanded product. acs.org

The stability of the carbocation intermediate plays a crucial role in this transformation, with electron-donating groups on the substituent stabilizing the intermediate and leading to higher yields. acs.org

Functional Group Transformations on the Bromomethyl Moiety of Azetidines

The bromomethyl group of (S)-1-Boc-2-(bromomethyl)azetidine serves as a versatile handle for a variety of functional group transformations, allowing for the introduction of diverse substituents.

Nucleophilic Displacement Reactions of the Bromine Atom

The bromine atom in 2-(bromomethyl)azetidines is susceptible to nucleophilic displacement, allowing for the introduction of a wide range of functional groups. This reactivity is a cornerstone of the synthetic utility of these compounds.

A study on the reactivity of 2-bromomethyl-2-methylaziridines, a related three-membered ring system, demonstrated that the choice of solvent can control the reaction outcome. In dimethylformamide (DMF), direct bromide displacement occurs, leading to functionalized aziridines. In contrast, using acetonitrile (B52724) as the solvent promotes rearrangement via a bicyclic aziridinium (B1262131) intermediate to form azetidines. nih.gov This highlights the delicate balance between direct substitution and rearrangement pathways.

The following table provides examples of nucleophilic displacement reactions on related azetidine systems.

| Starting Material | Nucleophile | Product | Ref |

| 3-Bromoazetidine-3-carboxylic acid derivatives | Various nucleophiles | Functionalized azetidines | rsc.org |

| 2-(Iodomethyl)azetidine derivatives | Nucleophiles | Functionalized azetidines | rsc.org |

Cross-Coupling Reactions for C-C Bond Formation at the Bromomethyl Site (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become powerful tools for C-C bond formation. researchgate.netnih.gov While typically applied to aryl and vinyl halides, these methods can be adapted for alkyl halides like this compound.

The Suzuki-Miyaura coupling of aryl halides with arylboronic acids is a widely used transformation. nih.govorganic-chemistry.org The development of nickel-catalyzed Suzuki-Miyaura couplings has provided a more sustainable alternative to palladium-based systems. nih.gov These reactions can tolerate a variety of functional groups and have been successfully applied to the synthesis of complex molecules. nih.govorganic-chemistry.org

Iron-catalyzed cross-coupling of 3-iodoazetidines with Grignard reagents has also been developed, providing an efficient route to 3-substituted azetidines. rsc.orgrsc.org This method tolerates a range of aryl, heteroaryl, vinyl, and alkyl Grignard reagents. rsc.org

| Coupling Partners | Catalyst System | Product | Ref |

| 3-Iodoazetidines and Grignard reagents | Iron catalyst | 3-Substituted azetidines | rsc.orgrsc.org |

| Aryl bromides and aryl boronates | Azetidine-based tridentate ligand-Pd(II) complexes | Biaryls | researchgate.net |

| Potassium Boc-protected aminomethyltrifluoroborate and aryl/hetaryl chlorides | Pd(OAc)2 / SPhos or XPhos | Aminomethylated arenes | organic-chemistry.org |

Reductive and Oxidative Derivatizations of the Bromomethyl Group

The bromomethyl group can also be transformed through reduction or oxidation.

Reductive Derivatizations: Radical reduction of a C-Cl bond in a 3-chloro-2-(trifluoromethyl)azetidine has been demonstrated using tributyltin hydride (n-Bu3SnH) and azobisisobutyronitrile (AIBN). nih.gov This reaction proceeds through a radical intermediate and can lead to a mixture of diastereomers. nih.gov

Oxidative Derivatizations: While direct oxidation of the bromomethyl group is less common, oxidative processes on related azetidine systems can lead to the formation of azetidin-3-ones. For instance, an oxidative allene (B1206475) amination strategy has been used to synthesize azetidin-3-ones. nih.gov Another approach involves the gold-catalyzed intermolecular oxidation of alkynes to generate α-oxogold carbenes, which then undergo intramolecular N-H insertion to form azetidin-3-ones. nih.gov

These azetidin-3-ones can be further derivatized. For example, diastereoselective reduction with L-selectride yields the corresponding alcohol, and reaction with Grignard reagents provides tertiary alcohols. nih.gov

Applications of S 1 Boc 2 Bromomethyl Azetidine As a Chiral Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Systems and Functionalized Scaffolds

The inherent reactivity of the bromomethyl group in (S)-1-Boc-2-(bromomethyl)azetidine makes it a prime substrate for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. This capacity is fundamental to its application in building diverse and complex molecular scaffolds.

The primary application of this compound is in the synthesis of densely functionalized azetidine (B1206935) derivatives. The C-Br bond serves as a key electrophilic site for reactions with a variety of nucleophiles, allowing for the straightforward introduction of carbon, nitrogen, oxygen, and sulfur-based substituents. This versatility facilitates the generation of a broad spectrum of novel azetidine-containing molecules.

The substitution reactions typically proceed via an SN2 mechanism, leading to the formation of new C-C, C-N, C-O, or C-S bonds at the exocyclic methylene position. This strategy is highly effective for elaborating the azetidine core without compromising the integrity of the four-membered ring. The resulting derivatives are valuable intermediates for further synthetic transformations or as final target molecules in medicinal chemistry and materials science. Below is a table summarizing representative nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Class | Potential Application |

|---|---|---|---|

| Azide (B81097) (N₃⁻) | Sodium Azide (NaN₃) | 2-(Azidomethyl)azetidine | Precursor to amines, click chemistry |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 2-(Cyanomethyl)azetidine | Precursor to carboxylic acids, amines |

| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | 2-((Phenylthio)methyl)azetidine | Sulfur-containing heterocycles |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | 2-(Methoxymethyl)azetidine | Ether-linked scaffolds |

| Malonate (CH(CO₂Et)₂⁻) | Diethyl Malonate | 2-(2,2-bis(ethoxycarbonyl)ethyl)azetidine | Chain extension, dicarboxylic acids |

The conformationally constrained nature of the azetidine ring makes its derivatives attractive for use in peptide and peptidomimetic design. This compound serves as a precursor to (S)-azetidine-2-carboxylic acid (Aze), a non-natural amino acid that acts as a rigid proline analog. wikipedia.orgnih.gov The four-membered ring imposes significant constraints on the peptide backbone's phi (Φ) torsion angle, influencing the secondary structure of the resulting peptide.

The synthesis of Boc-(S)-Aze-OH can be achieved by oxidizing the hydroxymethyl derivative, which is readily accessible from this compound via substitution with a hydroxide equivalent. Once synthesized, this azetidine amino acid can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis protocols. nih.gov The inclusion of Aze residues can induce the formation of specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity. wikipedia.org This makes Aze-containing peptides valuable tools in drug discovery for creating peptidomimetics with enhanced proteolytic stability and improved receptor binding affinity. rsc.orgachemblock.com

Utility in Total Synthesis Strategies of Natural Products and Analogs

The unique structural features of azetidines are found in a number of biologically active natural products. This compound and conceptually similar chiral azetidine building blocks are therefore crucial for the total synthesis and derivatization of these complex molecules.

A prominent example of the utility of chiral azetidine scaffolds is in the synthesis of the Penaresidin family of marine alkaloids. Penaresidin A and B, isolated from the marine sponge Penares sp., possess a highly functionalized azetidine core and exhibit interesting biological activities. nih.govnih.gov Several total syntheses of these natural products have been reported, many of which employ a convergent strategy where a chiral azetidine core is synthesized and later coupled with a complex side chain. nih.govoregonstate.edu

This approach allows for the synthesis of not only the natural product itself but also a variety of stereoisomers and analogs for structure-activity relationship (SAR) studies. researchgate.net By synthesizing different stereoisomers of the azetidine ring, researchers have been able to evaluate their cytotoxic and antimicrobial activities, identifying isomers with more potent biological profiles than the natural product itself. researchgate.net This highlights the importance of chiral azetidine building blocks in generating derivatives that can lead to more effective therapeutic agents.

Diversity-oriented synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govfigshare.com A functionalized azetidine core, derivable from this compound, serves as an excellent starting point for DOS due to its conformational rigidity and potential for multi-directional functionalization. nih.gov

Research has demonstrated the synthesis and diversification of a densely functionalized azetidine ring system to create a wide variety of fused, bridged, and spirocyclic scaffolds. nih.govnih.gov Starting from a common azetidine intermediate, different synthetic pathways can be employed to generate a library of chemically diverse molecules. nih.gov Key reactions in these divergent pathways include:

Ring-Closing Metathesis (RCM): N-alkylation with an appropriate diene followed by RCM can generate azetidine-fused eight-membered rings and other macrocyclic structures. nih.gov

Intramolecular Cross-Coupling: An intramolecular Buchwald-Hartwig cross-coupling reaction can be used to access fused tetrahydroquinoline core systems. nih.gov

Spirocyclization: Intramolecular cyclization strategies can lead to the formation of complex spirocyclic azetidine systems. mdpi.com

This approach enables the rapid assembly of thousands of unique compounds from a single, versatile azetidine scaffold, providing a rich source of lead-like molecules for targeting various biological systems, including the central nervous system. nih.govnih.gov

Mechanistic and Theoretical Investigations of Azetidine Ring Systems

Computational Chemistry and Molecular Modeling Studies of Azetidines

Computational methods have become indispensable for probing the intricate details of azetidine (B1206935) chemistry, offering insights that are often difficult to obtain through experimental means alone. These studies allow for the detailed examination of reaction pathways, molecular geometries, and the energetic landscapes that dictate reactivity.

Theoretical investigations, particularly using Density Functional Theory (DFT), have been employed to simulate the reaction pathways of azetidine derivatives. A notable area of study is the ring expansion of 2-(halomethyl)azetidines, which are structurally analogous to (S)-1-Boc-2-(bromomethyl)azetidine.

Computational studies on the ring enlargement of N-isopropyl-2-chloromethyl azetidine to 3-chloro piperidine (B6355638) have revealed that the mechanism is highly dependent on the reaction environment. researchgate.net In the gas phase, the rearrangement is predicted to be a synchronous reaction that proceeds through a single transition state. researchgate.net However, in a polar solvent like DMSO, the energy barrier for the reaction decreases significantly, and the mechanism changes. The reaction is believed to proceed through a strained, bicyclic azetidinium intermediate (an N-azoniabicyclo[2.1.0]pentane), which is then opened by a nucleophile. researchgate.net This stepwise pathway highlights the crucial role of the solvent in stabilizing charged intermediates.

Other mechanistic studies have explored decomposition pathways. For certain N-substituted aryl azetidines, an acid-mediated intramolecular ring-opening has been observed. nih.gov This decomposition occurs via the nucleophilic attack of a pendant amide group on the azetidine ring, a pathway elucidated through mechanistic studies. nih.gov Photochemical reactions also provide unique mechanistic routes. For instance, the Norrish–Yang cyclization can be used to form highly strained azetidinols, which can then undergo a subsequent ring-opening reaction, releasing the stored strain energy to drive the formation of new products. beilstein-journals.org

The four-membered ring of azetidine is not planar but exists in a puckered conformation to relieve some torsional strain. This conformation, along with the electronic properties of the nitrogen atom, gives rise to significant stereoelectronic effects that influence reactivity and molecular recognition.

The conformational rigidity of the azetidine ring is a key feature exploited in medicinal chemistry. nih.gov For example, azetidine-2,3-dicarboxylic acids have been designed as conformationally restricted analogs of glutamate (B1630785) to probe NMDA receptor binding. In-silico docking studies of these analogs suggest an unusual binding mode within the receptor's agonist-binding site, a direct consequence of the fixed spatial arrangement of the functional groups imposed by the rigid azetidine scaffold. nih.gov

Furthermore, the hybridization and electron-donating ability of the azetidine nitrogen are influenced by the ring's geometry. In certain contexts, delocalization of the nitrogen's lone pair into an adjacent pi-system can be disfavored due to the increase in ring strain that would accompany the change in geometry. nih.gov This effect was observed in an N-acyl azetidine, where the amide was found to be more nucleophilic than expected because the lone pair was less involved in resonance, a finding that helped explain an unexpected decomposition pathway. nih.gov

The defining characteristic of the azetidine ring is its significant strain energy, which is the primary driver for its chemical reactivity. rsc.orgresearchwithrutgers.com The ring strain of azetidine is approximately 25.4 kcal/mol. rsc.org This value places it between the highly reactive and less stable aziridines (three-membered rings, ~27.7 kcal/mol) and the relatively unreactive and stable pyrrolidines (five-membered rings, ~5.4 kcal/mol). rsc.orgresearchgate.net

This intermediate level of ring strain makes azetidines stable enough for isolation and handling while being "spring-loaded" for reactions that lead to ring-opening. researchwithrutgers.comrsc.org The release of this strain provides a powerful thermodynamic driving force for reactions involving the cleavage of the C-N or C-C bonds of the ring. nih.gov This "strain-release" reactivity is a cornerstone of azetidine chemistry, enabling transformations that are not feasible with larger, less strained heterocyclic systems. beilstein-journals.org The balance between stability and reactivity makes the azetidine scaffold a versatile synthon in organic chemistry. researchgate.net

| Ring System | Number of Atoms | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 researchgate.net |

Spectroscopic and Spectrometric Characterization in Mechanistic Elucidations (e.g., NMR, HRMS, X-ray Crystallography)

The elucidation of reaction mechanisms involving azetidines relies heavily on a suite of analytical techniques. Spectroscopic and spectrometric methods are crucial for identifying reactants, intermediates, and products, and for providing structural and stereochemical information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for characterizing azetidine derivatives. 1H and 13C NMR provide detailed information about the carbon-hydrogen framework. For a compound like this compound, specific chemical shifts and coupling patterns would confirm the presence of the Boc-protecting group, the azetidine ring protons, and the bromomethyl substituent. Furthermore, advanced techniques like 15N NMR can be used to probe the electronic environment of the azetidine nitrogen. nih.gov For example, a change in the 15N chemical shift can indicate the degree of sp2 character of the nitrogen, providing evidence for its involvement in resonance or reaction. nih.gov

| Nucleus | Functional Group | Typical Chemical Shift Range (ppm) |

| 1H | Boc group (tert-butyl) | ~1.4 |

| 1H | Azetidine ring CH2 | 2.0 - 4.0 |

| 1H | Azetidine ring CH | 3.5 - 4.5 |

| 1H | CH2Br | 3.4 - 3.7 |

| 13C | Boc group (C(CH3)3) | ~28 |

| 13C | Azetidine ring CH2 | 25 - 55 |

| 13C | Azetidine ring CH | 50 - 65 |

| 13C | CH2Br | ~35 |

| 13C | Boc group (C=O) | ~155 |

| 13C | Boc group (OC(CH3)3) | ~80 |

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of synthesized compounds. It provides highly accurate mass-to-charge ratio measurements, allowing for the unambiguous determination of a molecule's chemical formula, which is critical for verifying the identity of products and intermediates in a reaction sequence.

X-ray Crystallography offers the most definitive structural information. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a three-dimensional model of the molecule can be generated. This technique provides precise data on bond lengths, bond angles, and absolute stereochemistry, which is invaluable for confirming the structure of complex azetidine derivatives and for understanding the subtle conformational details that can influence reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.